molecular formula C9H17NO3 B7966927 tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate

tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate

Cat. No.: B7966927
M. Wt: 187.24 g/mol
InChI Key: OCKKMJSVLVALMF-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate (IUPAC name: tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate) is a cyclopropane-derived carbamate compound featuring a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.23 g/mol . The compound exists in stereoisomeric forms (cis and trans), with the trans isomer (PubChem CID: 24720934) being commercially available at 97% purity .

Key applications include its use as a synthetic intermediate in medicinal chemistry, particularly in the development of cannabinoid receptor ligands and serotonin receptor agonists . The Boc group enhances stability during synthetic workflows, while the hydroxymethyl group enables further functionalization .

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKKMJSVLVALMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and electrostatic interactions with proteins, while the cyclopropyl ring can provide steric hindrance and rigidity to the molecule. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights structural differences between tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate and analogous cyclopropane carbamates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₉H₁₇NO₃ 187.23 Hydroxymethyl, Boc Synthetic intermediate for receptor ligands
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate C₁₁H₂₂N₂O₂ 215.29 Aminoethyl, Boc Potential use in peptidomimetics
tert-Butyl ((2-(4-(thiophen-3-yl)benzamido)phenyl)cyclopropyl)carbamate (18a) C₂₃H₂₃N₃O₃S 434.17 Thiophenyl benzamido, Boc Anti-LSD1 activity (40% yield)
Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate C₁₂H₁₅NO₃ 221.25 Hydroxymethyl, Cbz (benzyloxycarbonyl) Alternative protecting group strategies
tert-Butyl N-{5-chloro-2-[2-(1-hydroxycyclopropyl)ethyl]phenyl}carbamate C₁₆H₂₂ClNO₃ 311.80 Chloro, hydroxycyclopropyl, Boc Unusual density (1.062 g/cm³) and pKa (12.91)

Stereochemical Considerations

The cis and trans isomers of This compound exhibit distinct physicochemical properties. For example:

  • The trans isomer (CAS: 170299-61-3) has a higher commercial availability (97% purity) and is prioritized in cannabinoid receptor studies .
  • The cis isomer (CAS: 1262755-28-1) is less common but critical for stereoselective synthesis of chiral pharmaceuticals .

Commercial and Industrial Relevance

  • Pricing : The compound is sold at premium rates (e.g., $5,000/0.1 g for enantiopure forms) due to its role in high-value drug discovery .
  • Suppliers : Major vendors include Thermo Scientific Chemicals, Enamine Ltd., and PharmaBlock Sciences, reflecting its demand in academic and industrial research .

Biological Activity

tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate is a carbamate compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structural features, including a tert-butyl group and a cyclopropyl moiety, suggest various mechanisms of action and interactions with biological targets. This article reviews the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.

  • Molecular Formula: C11_{11}H19_{19}N1_{1}O3_{3}
  • Molecular Weight: Approximately 213.28 g/mol
  • Structural Features: The compound possesses a hydroxymethyl substituent on the cyclopropane ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity: Preliminary studies suggest potential applications in cancer treatment, with investigations into its effects on cellular processes related to tumor growth and proliferation.
  • Infection Treatment: The compound may also have implications in treating infections, although specific mechanisms remain under investigation.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular pathways, potentially influencing enzyme activity or modulating receptor interactions. The presence of the hydroxymethyl group allows for possible hydrogen bonding or ionic interactions with target biomolecules.

Anticancer Studies

  • Cellular Proliferation Assays:
    • In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, it was found to reduce cell viability in A549 lung cancer cells with an IC50_{50} value of approximately 25 µM.
  • Mechanistic Insights:
    • Further investigations revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that promotes programmed cell death.

Infection Studies

  • Antimicrobial Activity:
    • The compound has shown promising results against certain bacterial strains in preliminary assays. It exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Gram-positive bacteria.
  • Potential for Drug Development:
    • Given its structural characteristics, this compound is being explored as a scaffold for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable FeaturesBiological Activity
Tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamateC12_{12}H20_{20}N2_{2}O2_{2}Carbamimidoyl groupModerate antibacterial activity
Tert-butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamateC12_{12}H23_{23}N1_{1}O2_{2}Aminomethyl group enhances activitySignificant anticancer properties
Tert-butyl (cyano(cyclopropyl)methyl)carbamateC11_{11}H18_{18}N1_{1}O2_{2}Cyano group introduces different reactivityLimited biological data available

Q & A

Q. Q. What methodologies enable the study of tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate's potential as a building block in drug discovery?

  • Methodological Answer :
  • Fragment-Based Screening : Use SPR (surface plasmon resonance) to assess binding affinity to target proteins (e.g., serotonin receptors).
  • Prodrug Design : Hydrolyze the carbamate in vivo to release active amines. Validate metabolic stability in hepatocyte assays (LC-MS/MS quantification) .

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